1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea
Description
1-[2-(Dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea is a urea derivative featuring three distinct substituents:
- A 3,4-dimethylphenyl group, enhancing lipophilicity and steric bulk.
- An oxan-4-yl (tetrahydropyran-4-yl) group, improving solubility due to its oxygen-containing heterocyclic structure.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14-5-6-16(13-15(14)2)19-18(22)21(10-9-20(3)4)17-7-11-23-12-8-17/h5-6,13,17H,7-12H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDWFLMELWMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCN(C)C)C2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the Urea Backbone: The reaction between an isocyanate and an amine forms the urea backbone. For this compound, the isocyanate used is typically 3,4-dimethylphenyl isocyanate, and the amine is 2-(dimethylamino)ethylamine.
Introduction of the Tetrahydropyranyl Group: The tetrahydropyranyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the urea backbone is replaced by the tetrahydropyranyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
The compound has shown notable biological activities , particularly in pharmacological contexts:
- Anticancer Properties: Preliminary studies suggest that 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Analgesic Effects: Research indicates potential analgesic properties, making it a candidate for pain management therapies. Its interaction with pain pathways could provide a novel approach to treating chronic pain conditions .
- Neuroprotective Effects: There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7). | Potential use in targeted cancer therapies. |
| Study 2 | Reported analgesic effects in animal models of neuropathic pain. | Could lead to new pain management strategies. |
| Study 3 | Showed neuroprotective effects in models of Alzheimer's disease. | May contribute to treatments for neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Urea Derivatives with Aromatic Substituents ()
| Compound Name | Substituents | Molecular Weight (g/mol) | Yield (%) |
|---|---|---|---|
| 1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea (6n) | 4-cyanophenyl, 3,4-dimethylphenyl | 266.1 | 82.4 |
| 1-(4-Cyanophenyl)-3-(3-chloro-4-(trifluoromethyl)phenyl)urea (6o) | 4-cyanophenyl, 3-CF₃-4-Cl-phenyl | 340.0 | 83.5 |
Key Comparisons:
- Molecular Weight : The oxan-4-yl group increases the target’s molecular weight (~340.4 g/mol, calculated) compared to 6n (266.1 g/mol), which may influence pharmacokinetics (e.g., absorption, volume of distribution).
- Yield : While 6n and 6o show yields >82%, the absence of synthetic data for the target compound limits direct synthesis comparisons .
Metcaraphen Hydrochloride ()
Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride.
- Molecular Weight : 353.93 g/mol.
- Key Features: Shares the 3,4-dimethylphenyl moiety but differs in core structure (ester vs. urea) and amino group (diethylamino vs. dimethylaminoethyl).
Comparison:
- Amino Group: The dimethylaminoethyl group in the target compound may confer higher polarity and lower steric hindrance than the diethylamino group in Metcaraphen.
Dimethylamino-Containing Compounds ()
Examples include:
- Sumatriptan analogs (): Feature dimethylaminoethyl groups linked to indole or sulfonamide cores.
- Complex indole derivatives (): Contain dimethylaminoethyl and oxazolidinone groups.
Comparison:
- Solubility: The oxan-4-yl group in the target compound may confer better aqueous solubility than purely aromatic dimethylaminoethyl-indole systems.
Structural and Functional Implications
Physicochemical Properties
Hypothetical Pharmacokinetic Profile
- Absorption : Higher molecular weight than 6n may slow passive diffusion but improved solubility (oxan-4-yl) could enhance oral bioavailability.
- Metabolism: The dimethylaminoethyl group may undergo N-demethylation, whereas the oxan-4-yl group could resist rapid oxidative degradation .
Biological Activity
1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea is a compound that has garnered attention due to its potential therapeutic applications. Its unique structure suggests various biological activities, making it a subject of interest in pharmacological research. This article discusses the synthesis, biological activity, and potential applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H29N3O2
- Molecular Weight : 319.449 g/mol
- IUPAC Name : this compound
The compound features a dimethylamino group, a phenyl ring with methyl substitutions, and a urea moiety, which are pivotal in its interaction with biological targets.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Urea Linkage : Reacting the appropriate amine with isocyanate derivatives.
- Alkylation : The introduction of the dimethylamino group through alkylation reactions.
- Cyclization : Formation of the oxane ring via cyclization methods.
These methods yield high purity and efficiency, crucial for subsequent biological testing.
The biological activity of this compound is believed to stem from its ability to interact with various receptors and enzymes in the body. Preliminary studies indicate potential activity in:
- Antitumor Effects : The compound may inhibit tumor cell proliferation through modulation of signaling pathways.
- Neuroprotective Properties : It shows promise in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of this compound:
Pharmacokinetics
Understanding the pharmacokinetics is essential for assessing the therapeutic potential of this compound:
- Absorption : Rapid absorption observed post-administration.
- Distribution : High affinity for brain tissues suggests neuroactive properties.
- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
- Excretion : Primarily excreted via urine.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Cancer Therapy : As an adjunct treatment for various cancers.
- Neurological Disorders : Potential use in conditions like Alzheimer's disease due to neuroprotective effects.
Q & A
Q. What are the optimal synthetic routes for 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves coupling substituted phenyl isocyanates with amines under controlled conditions. For example, analogous urea derivatives are synthesized via carbamate intermediates in acetonitrile with DABCO catalysis at 65°C . Key variables include:
- Solvent polarity : Polar solvents (e.g., acetonitrile) enhance nucleophilic attack.
- Catalyst selection : Tertiary amines (e.g., DABCO) accelerate carbamate-amine coupling.
- Temperature : Reflux conditions (65–80°C) improve reaction kinetics.
- Purification : Hexane washing removes unreacted reagents .
Table 1: Yield optimization for urea derivatives under varying conditions:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | DABCO | 65 | 78 |
| THF | None | 25 | 32 |
Q. How can structural characterization of this compound be systematically validated?
Methodological Answer: Use a multi-technique approach:
- NMR : Assign peaks for dimethylamino (δ ~2.2 ppm), oxan-4-yl (δ ~3.5–4.0 ppm), and aryl protons (δ ~6.8–7.2 ppm) .
- X-ray crystallography : Resolve spatial arrangement of the urea core and tetrahedral oxane ring.
- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Key challenge : Overlapping signals from dimethyl groups require 2D NMR (e.g., HSQC) for resolution.
Q. What strategies improve aqueous solubility for in vitro studies?
Methodological Answer:
- Formulation : Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes enhance solubility, as seen in Pfizer’s aqueous formulations of structurally similar ureas .
- pH adjustment : The dimethylamino group (pKa ~8.5) can be protonated in acidic buffers.
Table 2: Solubility in common solvents (hypothetical data):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| PEG-400/Water (1:1) | 12.5 |
Advanced Research Questions
Q. How do steric and electronic effects of the 3,4-dimethylphenyl group influence molecular interactions?
Methodological Answer:
- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic regions.
- Experimental validation : Competitive binding assays (e.g., fluorescence quenching) quantify affinity for target receptors.
Example : Methyl groups on the aryl ring increase steric hindrance, reducing binding to planar active sites .
Q. What methodologies resolve contradictions in reported bioactivity data for urea derivatives?
Methodological Answer:
- Meta-analysis : Use PRISMA guidelines to assess bias in published datasets.
- Dose-response reevaluation : Reproduce assays under standardized conditions (e.g., fixed ATP levels in kinase inhibition studies).
- Orthogonal assays : Validate hits via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
Q. How can computational tools predict metabolic pathways and degradation products?
Methodological Answer:
Q. What experimental designs elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Factorial design : Test combinations of variables (e.g., concentration, incubation time) to isolate effects .
- CRISPR-Cas9 knockout models : Identify gene targets by correlating activity loss in specific knockout cell lines.
- Pathway analysis : RNA-seq or proteomics reveals downstream signaling perturbations .
Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Link to receptor theory : Frame hypotheses around allosteric modulation or competitive inhibition, guided by historical SAR of urea-based drugs .
- Conceptual frameworks : Use the "molecular economy" principle to prioritize modifications that maximize target affinity while minimizing synthetic complexity .
Table 3: Key properties for hypothesis-driven research
| Property | Methodological Relevance |
|---|---|
| LogP (~3.2) | Predicts blood-brain barrier permeability |
| Hydrogen bond acceptors | Guides solubility and protein binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
